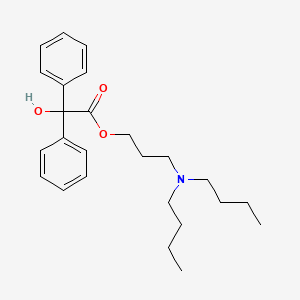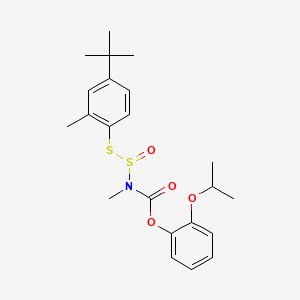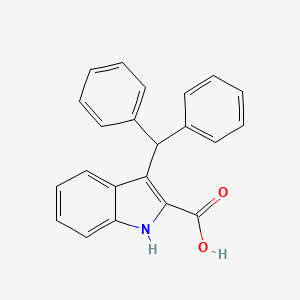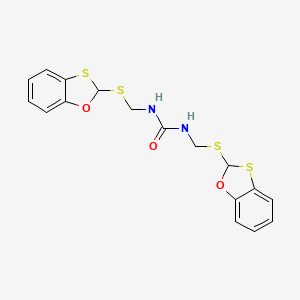
Benzilic acid, 3-(dibutylamino)propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzilic acid, 3-(dibutylamino)propyl ester is an organic compound that belongs to the class of esters derived from benzilic acid This compound is characterized by the presence of a benzilic acid moiety esterified with a 3-(dibutylamino)propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzilic acid, 3-(dibutylamino)propyl ester typically involves the esterification of benzilic acid with 3-(dibutylamino)propyl alcohol. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Benzilic acid, 3-(dibutylamino)propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Applications De Recherche Scientifique
Benzilic acid, 3-(dibutylamino)propyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of benzilic acid, 3-(dibutylamino)propyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzilic acid and 3-(dibutylamino)propyl alcohol, which may interact with enzymes and receptors in biological systems. The compound’s effects are mediated through these interactions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Benzilic acid esters: Other esters derived from benzilic acid with different alcohol groups.
Dibutylamino esters: Esters containing the dibutylamino group but derived from different carboxylic acids
Uniqueness: Benzilic acid, 3-(dibutylamino)propyl ester is unique due to its specific combination of the benzilic acid moiety and the 3-(dibutylamino)propyl group.
Propriétés
Numéro CAS |
78186-54-6 |
|---|---|
Formule moléculaire |
C25H35NO3 |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
3-(dibutylamino)propyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C25H35NO3/c1-3-5-18-26(19-6-4-2)20-13-21-29-24(27)25(28,22-14-9-7-10-15-22)23-16-11-8-12-17-23/h7-12,14-17,28H,3-6,13,18-21H2,1-2H3 |
Clé InChI |
SBRCAXINFANJME-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate](/img/structure/B13803258.png)
![1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B13803264.png)




![n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide](/img/structure/B13803291.png)

![1H-4,7-Epoxycyclobuta[b]indole](/img/structure/B13803296.png)



![Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13803326.png)

